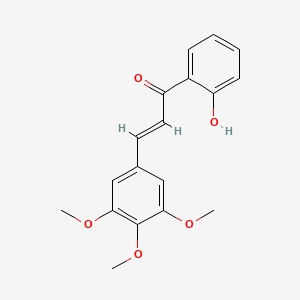

2'-Hydroxy-3,4,5-trimethoxychalcone

描述

Chalcones as a Prominent Class of Flavonoids in Medicinal Chemistry

Chalcones, characterized by their open-chain flavonoid structure of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a major class of plant secondary metabolites. nih.gov These compounds are considered bioprecursors to flavonoids and are abundantly found in edible plants. nih.gov The inherent chemical structure of chalcones, particularly the α,β-unsaturated ketone moiety, is believed to be a primary determinant of their wide-ranging biological activities. researchgate.net

For centuries, plants containing chalcones have been utilized in traditional medicine. nih.gov Modern medicinal chemistry has identified chalcones as "privileged structures," meaning their molecular framework is amenable to modifications that can lead to potent and selective therapeutic agents. acs.org The broad spectrum of pharmacological properties associated with chalcones includes anti-inflammatory, anticancer, antioxidant, and antimicrobial activities, making them a focal point of drug discovery and development. nih.govresearchgate.net

Contextualizing 2'-Hydroxy-3,4,5-trimethoxychalcone within Chalcone (B49325) Research

Within the extensive family of chalcones, this compound is distinguished by its specific substitution pattern, which significantly influences its biological profile. Research has demonstrated its notable anti-inflammatory properties. For instance, in a study evaluating a series of hydroxychalcones, this compound was identified as a potent inhibitor of nitric oxide production in lipopolysaccharide-activated BV-2 microglial cells, with an IC₅₀ value of 2.26 µM. mdpi.com This positions it as a significant compound in the study of neuroinflammation.

The presence and position of hydroxyl and methoxy (B1213986) groups on the chalcone scaffold are crucial for their activity. Structure-activity relationship (SAR) studies suggest that the strong anti-inflammatory properties of certain chalcones are attributable to these electron-donating groups on both aromatic rings. mdpi.com The investigation of various chalcone derivatives has revealed that subtle structural changes can lead to significant differences in their biological effects, highlighting the importance of studying individual compounds like this compound.

Research Trajectories and Academic Significance of the Compound

The academic significance of this compound is underscored by the ongoing research aimed at elucidating its mechanisms of action and exploring its full therapeutic potential. Studies have delved into its effects on various cellular pathways, including those involved in inflammation and cancer.

For example, research on a closely related synthetic chalcone derivative, 2-hydroxy-3',5,5'-trimethoxychalcone (DK-139), has shown that it can suppress the Toll-like receptor 4-mediated inflammatory response by inhibiting the Akt/NF-κB pathway in microglial cells. researchgate.netljmu.ac.uk Furthermore, DK-139 has been found to induce apoptosis in lung cancer cells through the unfolded protein response and reactive oxygen species-mediated DNA damage. nih.govnih.gov While not the exact same molecule, these findings for a structurally similar compound suggest promising avenues of investigation for this compound itself.

The synthesis of various chalcone analogues, including those with a 3,4,5-trimethoxy substitution pattern, and their evaluation for anticancer and anti-inflammatory activities, is a continuing area of research. nih.gov These studies aim to establish clear structure-activity relationships to guide the design of more potent and selective drug candidates. acs.org The ongoing exploration of this compound and its derivatives is indicative of its importance in the field of medicinal chemistry and its potential to contribute to the development of new therapeutic strategies.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(E)-1-(2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O5/c1-21-16-10-12(11-17(22-2)18(16)23-3)8-9-15(20)13-6-4-5-7-14(13)19/h4-11,19H,1-3H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRSBUHVXNLHWHU-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59817-22-0 | |

| Record name | NSC331924 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331924 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2'-HYDROXY-3,4,5-TRIMETHOXYCHALCONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Hydroxy 3,4,5 Trimethoxychalcone and Analogues

Classical and Contemporary Synthetic Approaches to Chalcones

The construction of the chalcone (B49325) scaffold can be achieved through various synthetic methods, ranging from classical condensation reactions to modern catalytic systems.

Claisen-Schmidt Condensation and its Variants

The Claisen-Schmidt condensation is the most common and straightforward method for synthesizing chalcones. researchgate.netresearchgate.net This reaction involves the base-catalyzed condensation of an appropriately substituted acetophenone (B1666503) with an aromatic aldehyde. youtube.com

The reaction is typically carried out in the presence of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a polar solvent like ethanol (B145695) or methanol. researchgate.netyoutube.com The base deprotonates the α-carbon of the acetophenone, generating an enolate ion which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the α,β-unsaturated ketone, or chalcone. youtube.com

While effective, the classical Claisen-Schmidt condensation can have drawbacks, such as the need for protection of hydroxyl groups on the reactants and the potential for side reactions if the base is also a good nucleophile. mdpi.com To address these limitations, several variants have been developed:

Acid-Catalyzed Condensation: Lewis acids can be used as catalysts instead of bases. ufms.br

Solid-Phase Synthesis: Using solid supports can facilitate purification and product isolation. nih.gov

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields. researchgate.netnih.gov

Grinding Techniques (Mechanochemistry): Performing the reaction by grinding the solid reactants together, often with a catalytic amount of a solid base, offers a solvent-free and environmentally friendly alternative. researchgate.netscitepress.orgrasayanjournal.co.in

Use of Different Catalysts: A variety of catalysts, including sodium hydride (NaH), lithium bis(trimethylsilyl)amide (LiHMDS), and heterogeneous catalysts like protonated aluminate mesoporous silica (B1680970) nanomaterials, have been explored to improve efficiency and selectivity. mdpi.comrsc.org

| Catalyst/Condition | Description | Reference |

| NaOH/KOH in Alcohol | The most common and traditional method for Claisen-Schmidt condensation. | researchgate.net |

| Lewis Acids | An alternative to base-catalyzed reactions. | ufms.br |

| Microwave Irradiation | Reduces reaction times and can increase yields. | researchgate.net |

| Grinding (Solvent-free) | An environmentally friendly method that involves grinding solid reactants. | scitepress.orgrasayanjournal.co.in |

| NaH, LiHMDS | Effective for the synthesis of specific hydroxychalcone (B7798386) derivatives. | mdpi.com |

| Heterogeneous Catalysts | Offer advantages such as high activity, selectivity, and easier purification. | rsc.org |

Alternative Synthetic Routes and Innovations

Beyond the Claisen-Schmidt condensation, other synthetic strategies have been employed to produce chalcones:

Wittig Reaction: This method provides an alternative for constructing the α,β-unsaturated system and can be particularly useful when the Claisen-Schmidt condensation gives low yields or is not feasible. mdpi.comnih.gov It involves the reaction of a phosphorane (ylide) with an aldehyde or ketone.

Friedel-Crafts Acylation: This reaction can be used to introduce the acyl group to an aromatic ring, which can then be further modified to form the chalcone structure. acs.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, offer versatile methods for forming the carbon-carbon bonds necessary for the chalcone backbone. nih.gov

Innovations in chalcone synthesis often focus on developing greener and more efficient protocols. This includes the use of micellar media, which can enhance reaction rates and facilitate product isolation, and the development of robust, high-yield protocols that are independent of the substituents on the aromatic rings. nih.govacs.org

Targeted Synthesis of 2'-Hydroxy-3,4,5-trimethoxychalcone

The targeted synthesis of this compound typically follows the Claisen-Schmidt condensation methodology. The key starting materials for this specific chalcone are:

2'-Hydroxyacetophenone: This provides the A-ring of the chalcone with the hydroxyl group at the 2'-position.

3,4,5-Trimethoxybenzaldehyde: This provides the B-ring with the three methoxy (B1213986) groups.

The reaction is generally carried out in an alkaline medium, for instance, using potassium hydroxide in ethanol. The hydroxyl group on the acetophenone is crucial as it can influence the reactivity and solubility of the starting material and the final product. A synthetic chalcone derivative, 2-hydroxy-3',5,5'-trimethoxychalcone, has been synthesized and studied for its biological properties. ljmu.ac.uknih.gov

Preclinical Biological Activities and Molecular Mechanisms of 2 Hydroxy 3,4,5 Trimethoxychalcone

Anti-inflammatory Activity and Immunomodulation

Chalcones, a class of compounds to which 2'-Hydroxy-3,4,5-trimethoxychalcone belongs, are recognized for their potential anti-inflammatory properties. acs.org Research has focused on its effects on key inflammatory pathways and mediators.

Inhibition of Nitric Oxide Production in Microglial Cells

Microglial cells are the primary immune cells of the central nervous system, and their activation is a key component of neuroinflammation. nih.govnih.gov In laboratory settings, the synthetic chalcone (B49325) derivative, identified as DK-139, has been shown to inhibit the production of nitric oxide (NO) in BV2 microglial cells stimulated by lipopolysaccharide (LPS). nih.govresearchgate.net Nitric oxide is a significant inflammatory mediator, and its overproduction can contribute to cellular damage. nih.gov The inhibitory effect of DK-139 on NO production suggests a potential role in mitigating neuroinflammatory processes. nih.gov

Modulation of Pro-inflammatory Cytokines (e.g., IL-1β, IL-6, IL-10)

Pro-inflammatory cytokines are crucial signaling molecules that drive the inflammatory response. nih.gov Studies have demonstrated that this compound (DK-139) can modulate the expression of these cytokines. Specifically, it has been found to reduce the expression of Interleukin-1β (IL-1β) in LPS-stimulated BV2 microglial cells. nih.govresearchgate.net IL-1β, along with IL-6 and TNF-α, are key players in initiating and sustaining inflammation. nih.gov By downregulating the expression of such cytokines, this chalcone derivative may help to control the inflammatory cascade.

Regulation of Inflammatory Enzymes (e.g., COX-2, iNOS)

The enzymes cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are critical to the production of key inflammatory mediators, prostaglandins (B1171923) and nitric oxide, respectively. semanticscholar.orgnih.gov Research has shown that this compound (DK-139) can reduce the expression of both COX-2 and iNOS in LPS-stimulated BV2 microglial cells. nih.govresearchgate.net This suppression of inflammatory enzyme expression is a key mechanism underlying the compound's anti-inflammatory effects.

Mechanisms Involving NF-κB Pathway Inhibition

The nuclear factor-kappa B (NF-κB) pathway is a pivotal regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. acs.org The anti-inflammatory effects of this compound (DK-139) are largely attributed to its ability to inhibit the NF-κB signaling pathway. nih.govresearchgate.net Studies have revealed that DK-139 blocks the phosphorylation of IκB and the p65/RelA subunit of NF-κB in BV2 microglial cells. nih.govresearchgate.net This action prevents the translocation of NF-κB into the nucleus, thereby inhibiting its ability to activate the transcription of target genes like those for COX-2, iNOS, and IL-1β. nih.govresearchgate.net The inhibition of the Akt/NF-κB signaling pathway appears to be a central mechanism for the compound's anti-inflammatory activity. nih.gov

Modulation of Toll-like Receptor Inflammatory Pathways

Toll-like receptors (TLRs) are key pattern recognition receptors that initiate inflammatory responses upon detecting pathogen-associated molecular patterns, such as LPS. nih.govresearchgate.net Research indicates that this compound (DK-139) can suppress the inflammatory response mediated by Toll-like receptor 4 (TLR4). nih.govresearchgate.net It has been shown to inhibit LPS-induced TLR4 activity in a cell-based assay. nih.govresearchgate.net By blocking the TLR4 signaling cascade, DK-139 can effectively dampen the subsequent inflammatory response in microglial cells. nih.gov

Anticancer and Antiproliferative Effects

In addition to its anti-inflammatory properties, this compound and related chalcone derivatives have demonstrated potential as anticancer and antiproliferative agents in preclinical studies. acs.orgmdpi.com

Research has shown that the synthetic chalcone derivative, also referred to as DK-139, exhibits antitumor invasion properties and can inhibit the growth of human lung cancer cells. nih.gov Treatment with DK-139 was found to inhibit the clonogenicity of various lung cancers and induce apoptosis (programmed cell death) in A549 lung cancer cells through the activation of the caspase cascade. nih.gov The mechanism of action appears to involve the induction of endoplasmic reticulum (ER) stress and the unfolded protein response (UPR) pathway. nih.gov

Other studies on similar chalcone structures have highlighted their ability to interfere with microtubule assembly, a critical process for cell division, leading to mitotic arrest and cell death in cancer cells. researchgate.netnih.gov The 3,4,5-trimethoxyphenyl group, a feature of the compound , has been suggested to be beneficial for the interaction with tubulin. nih.gov Furthermore, some chalcones have shown potent cytotoxicity against various cancer cell lines, including breast and colorectal cancer, with some exerting their effects by inducing microtubule depolymerization or apoptosis. mdpi.comnih.gov

Table 1: Summary of Preclinical Biological Activities of this compound (DK-139)

| Biological Activity | Cell Line | Key Findings | Reference |

| Anti-inflammatory | |||

| Inhibition of Nitric Oxide Production | BV2 microglia | Significantly reduced LPS-induced NO production. | nih.govresearchgate.net |

| Modulation of Pro-inflammatory Cytokines | BV2 microglia | Reduced expression of IL-1β. | nih.govresearchgate.net |

| Regulation of Inflammatory Enzymes | BV2 microglia | Reduced expression of COX-2 and iNOS. | nih.govresearchgate.net |

| Inhibition of NF-κB Pathway | BV2 microglia | Blocked phosphorylation of IκB and p65/RelA, inhibiting nuclear translocation. | nih.govresearchgate.net |

| Modulation of Toll-like Receptor Pathways | HEK-Blu-hTLR4 | Inhibited LPS-induced TLR4 activity. | nih.govresearchgate.net |

| Anticancer | |||

| Antiproliferative Effects | A549 lung cancer | Inhibited clonogenicity and induced apoptosis. | nih.gov |

| Mechanism of Action | A549 lung cancer | Triggered caspase-mediated apoptosis via the ER stress-activated UPR pathway. | nih.gov |

Induction of Apoptosis in Cancer Cell Lines

The ability to trigger apoptosis, or programmed cell death, is a hallmark of many anticancer agents. Studies have shown that chalcone derivatives can effectively induce apoptosis in various cancer cell lines. For instance, the related synthetic chalcone derivative, 2'-hydroxy-2,3,5'-trimethoxychalcone (B1236198) (DK143), triggers apoptosis in MDA-MB-231 breast cancer cells. nih.govresearchgate.net Notably, this effect was observed without impacting the viability of non-transformed MCF10A breast epithelial cells, suggesting a degree of cancer cell specificity. nih.govresearchgate.net Similarly, another isomer, 2-hydroxy-3',5,5'-trimethoxychalcone (DK-139), leads to the apoptosis of A549 human lung cancer cells. nih.govsci-hub.se

Activation of Caspase Cascade

The execution of apoptosis is largely mediated by a family of proteases called caspases. The activation of the caspase cascade is a critical step in this process. Treatment with 2-hydroxy-3',5,5'-trimethoxychalcone has been shown to stimulate the caspase cascade in A549 lung cancer cells. nih.govsci-hub.se Likewise, 2'-hydroxy-2,3,5'-trimethoxychalcone prompts apoptosis through the activation of the caspase pathway in MDA-MB-231 breast cancer cells. nih.govresearchgate.net This activation ultimately leads to the cleavage of cellular proteins and the dismantling of the cell.

Role of Endoplasmic Reticulum (ER) Stress Response

A key mechanism underlying the pro-apoptotic effects of these chalcones is the induction of stress in the endoplasmic reticulum (ER). The ER is vital for protein folding, and when unfolded or misfolded proteins accumulate, an ER stress response is initiated. sci-hub.se Both 2-hydroxy-3',5,5'-trimethoxychalcone and 2'-hydroxy-2,3,5'-trimethoxychalcone have been demonstrated to induce apoptosis through the activation of the ER stress response. nih.govnih.govsci-hub.se This suggests that disrupting protein homeostasis is a central strategy by which these compounds exert their anticancer effects.

Unfolded Protein Response (UPR) Pathway Modulation

Prolonged ER stress activates the Unfolded Protein Response (UPR), a signaling network that can ultimately trigger apoptosis if cellular homeostasis cannot be restored. sci-hub.se Treatment with these chalcones has been found to modulate key components of the UPR pathway. For example, 2-hydroxy-3',5,5'-trimethoxychalcone increases the expression of ER stress sensors such as p-PERK, GRP78/BiP, and IRE1α in A549 cells. nih.govsci-hub.se It also promotes IRE1α-regulated XBP-1 mRNA splicing and the expression of the pro-apoptotic transcription factor CHOP. nih.govsci-hub.se Similarly, 2'-hydroxy-2,3,5'-trimethoxychalcone upregulates GRP78/BiP, IRE1α, CHOP, and Bim in MDA-MB-231 cells, and silencing IRE1α or CHOP was found to weaken the induced apoptosis. nih.gov

Table 1: Modulation of UPR Pathway Components by Chalcone Derivatives

| Protein/Process | Modulating Compound | Effect | Cell Line |

|---|---|---|---|

| GRP78/BiP | 2-hydroxy-3',5,5'-trimethoxychalcone | Increased Expression | A549 Lung Cancer |

| 2'-hydroxy-2,3,5'-trimethoxychalcone | Upregulated Expression | MDA-MB-231 Breast Cancer | |

| p-PERK | 2-hydroxy-3',5,5'-trimethoxychalcone | Increased Expression | A549 Lung Cancer |

| IRE1α | 2-hydroxy-3',5,5'-trimethoxychalcone | Increased Expression | A549 Lung Cancer |

| 2'-hydroxy-2,3,5'-trimethoxychalcone | Upregulated Expression | MDA-MB-231 Breast Cancer | |

| ATF4 | 2-hydroxy-3',5,5'-trimethoxychalcone | Increased Expression | A549 Lung Cancer |

| XBP-1 Splicing | 2-hydroxy-3',5,5'-trimethoxychalcone | Upregulated | A549 Lung Cancer |

| CHOP | 2-hydroxy-3',5,5'-trimethoxychalcone | Increased Expression | A549 Lung Cancer |

| 2'-hydroxy-2,3,5'-trimethoxychalcone | Upregulated Expression | MDA-MB-231 Breast Cancer | |

| Bim | 2-hydroxy-3',5,5'-trimethoxychalcone | Increased Expression | A549 Lung Cancer |

Inhibition of Cancer Cell Clonogenicity

Clonogenicity, the ability of a single cancer cell to grow into a colony, is a measure of its proliferative potential. The synthetic chalcone 2-hydroxy-3',5,5'-trimethoxychalcone has been shown to effectively inhibit clonogenicity in various human lung cancer cell lines, indicating its potential to suppress tumor initiation and growth. nih.govsci-hub.se

Impact on Tumor Growth in Preclinical Models

The anticancer effects of these chalcones have also been validated in in vivo preclinical models. Research has demonstrated that 2'-hydroxy-2,3,5'-trimethoxychalcone was able to suppress mouse tumor growth, providing evidence that its cellular activities translate to an inhibitory effect on tumors in a living organism. nih.govresearchgate.net

Antioxidant Activity and Oxidative Stress Modulation

The role of chalcones in modulating oxidative stress is complex. On one hand, many chalcones are recognized for their antioxidant properties, which are often attributed to the presence of hydroxyl groups that can scavenge free radicals. nih.gov this compound, for instance, has been identified as a potent anti-inflammatory compound, inhibiting the production of nitric oxide, a molecule associated with oxidative and inflammatory processes. mdpi.com

Conversely, as part of their anticancer mechanism, some chalcones can induce oxidative stress within cancer cells. Studies on 2'-hydroxy-2,3,5'-trimethoxychalcone revealed that it produced reactive oxygen species (ROS) in MDA-MB-231 breast cancer cells, but not in non-cancerous breast cells. nih.govresearchgate.net This targeted generation of ROS can contribute to the induction of ER stress and subsequent apoptosis. nih.gov This suggests that these compounds can modulate oxidative stress in a context-dependent manner, acting as pro-oxidants in cancer cells to trigger cell death, while potentially exhibiting antioxidant or anti-inflammatory properties in other settings.

Table 2: Compound Names Mentioned

| Compound Name | Also Known As | Key Activities Mentioned |

|---|---|---|

| This compound | Potent anti-inflammatory activity. mdpi.com | |

| 2-hydroxy-3',5,5'-trimethoxychalcone | DK-139 | Induces apoptosis via ER stress/UPR in lung cancer; inhibits clonogenicity. nih.govsci-hub.se |

| 2'-hydroxy-2,3,5'-trimethoxychalcone | DK143 | Induces apoptosis via ER stress/UPR in breast cancer; suppresses tumor growth in vivo. nih.govresearchgate.net |

Radical Scavenging Capabilities (e.g., DPPH, ABTS assays)

Scientific literature available through extensive searches does not currently provide specific data on the direct radical scavenging capabilities of this compound as measured by common assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) tests. While the broader class of 2'-hydroxychalcones has been investigated for antioxidant properties, with some analogues showing activity, specific values for the 3,4,5-trimethoxy substituted variant are not publicly documented. nih.govnih.gov

Influence on Cellular Redox Homeostasis

There is currently a lack of specific published research detailing the direct influence of this compound on cellular redox homeostasis, such as its effect on the production of intracellular reactive oxygen species (ROS). Studies on closely related chalcone analogues have shown the ability to induce ROS in certain cancer cell lines, but this specific activity has not been documented for this compound. nih.govnih.gov

Modulation of Oxidative Stress Enzymes (e.g., gp91phox)

Information regarding the specific modulatory effects of this compound on key oxidative stress-related enzymes, such as the NADPH oxidase subunit gp91phox, is not available in the reviewed scientific literature.

Enzyme Modulation and Cellular Signaling Pathways

Beyond direct antioxidant actions, this compound and its analogues have been shown to interact with and modulate various enzymes and signaling cascades crucial to cellular function and disease pathology.

Phosphorylation Events (e.g., IκB, p65/RelA NF-κB, Akt)

This compound has been identified as a potent anti-inflammatory agent. mdpi.com It has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated BV-2 microglial cells with a half-maximal inhibitory concentration (IC₅₀) of 2.26 µM. mdpi.com The production of NO in this context is heavily dependent on the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

The mechanism for this activity can be inferred from studies on a closely related analogue, 2-hydroxy-3',5,5'-trimethoxychalcone (DK-139). This compound was found to suppress the inflammatory response by blocking the phosphorylation of key signaling proteins. nih.govnih.gov Specifically, DK-139 inhibited the LPS-induced phosphorylation of IκB (inhibitor of NF-κB), the p65/RelA subunit of NF-κB, and Akt, a kinase that can activate the NF-κB pathway. nih.govnih.govresearchgate.net This inhibition prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes like iNOS (inducible nitric oxide synthase). nih.gov

Enzyme Inhibition (e.g., Acetylcholinesterase, Lipoxygenase)

Research into the enzyme inhibitory profile of this compound has focused on enzymes involved in inflammation.

Lipoxygenase (LOX) Inhibition: A protected analogue of the target compound, 2'-(methoxymethoxy)-3,4,5-trimethoxychalcone, has been evaluated for its ability to inhibit soybean lipoxygenase (LOX), which shares homology with human 5-LOX. This compound exhibited promising inhibitory activity. nih.gov

Table 1: Lipoxygenase Inhibitory Activity of 2'-(methoxymethoxy)-3,4,5-trimethoxychalcone

| Compound Name | Enzyme | IC₅₀ (µM) | Source |

|---|

Acetylcholinesterase (AChE) Inhibition: While various 2'-hydroxychalcone (B22705) derivatives have been assessed as potential inhibitors of acetylcholinesterase, specific inhibitory data for the this compound variant is not present in the reviewed literature. nih.gov

AMP-activated Protein Kinase (AMPK) Activation by Analogues

Activating AMP-activated protein kinase (AMPK) is a therapeutic strategy for metabolic diseases. nih.govelsevierpure.com While direct data on this compound is unavailable, research on closely related analogues has demonstrated potent AMPK activation in podocyte cells. Specifically, 2'-hydroxychalcones with a 2,4,5-trimethoxy substitution pattern on the B-ring, and further modifications on the A-ring, have shown significant activity, surpassing that of the common anti-diabetic drug metformin. nih.govelsevierpure.com

Table 2: AMPK Activation by Analogues of this compound

| Compound | Fold Change in AMPK Activation | Source |

|---|---|---|

| 2',4'-dimethoxy-2,4,5-trimethoxychalcone (Compound 17) | 2.36 | nih.govelsevierpure.com |

| 2',5'-dimethoxy-2,4,5-trimethoxychalcone (Compound 18) | 3.22 | nih.govelsevierpure.com |

| 2',6'-dimethoxy-2,4,5-trimethoxychalcone (Compound 19) | 2.17 | nih.govelsevierpure.com |

Structure Activity Relationships Sar for 2 Hydroxy 3,4,5 Trimethoxychalcone Analogues

Influence of Hydroxy and Methoxy (B1213986) Substituents on A and B Rings

The presence and interplay of hydroxyl (-OH) and methoxyl (-OCH₃) groups on the A and B rings of chalcone (B49325) scaffolds are pivotal in determining their biological profiles. mdpi.comnih.gov These substituents have a primary role in the chemoprotective activities of chalcones. mdpi.com

Studies have demonstrated that the introduction of methoxy groups on the A ring, particularly in conjunction with halogen substituents on the B ring, generally enhances acetylcholinesterase (AChE) inhibitory activity. nih.gov Specifically, 2'-hydroxychalcones with methoxy groups on the A ring and a piperidinyl ethyl ether substituent on the B ring have shown increased potency as AChE inhibitors. tandfonline.com

For anti-inflammatory properties, the presence of electron-donating groups like hydroxyl and methoxy on both aromatic rings is a significant contributor. mdpi.com Research on the inhibition of prostaglandin (B15479496) E2 (PGE2) production suggests that the inhibitory activity is more heavily influenced by substituents on the B ring, with most active compounds possessing at least two methoxyl or benzyloxyl groups on this ring. researchgate.net In contrast, for certain antibacterial activities, methoxyl groups on the A ring have been observed to decrease the molecule's efficacy. mdpi.com

The antioxidant capacity of chalcones is also closely tied to hydroxylation patterns. It is widely considered that hydroxyl groups are key moieties that can enhance the antioxidant activity of these compounds. nih.gov The relative positioning of hydroxyl and methoxyl groups can be more critical than the sheer number of hydroxyl groups present on the chalcone framework. mdpi.com

| Ring | Substituent | Influence on Bioactivity | Reference |

| A | Methoxy | Generally increases AChE inhibitory activity. | nih.govtandfonline.com |

| A | Methoxy | Can decrease antibacterial activity. | mdpi.com |

| B | Methoxy/Benzyloxyl | At least two groups enhance PGE2 inhibition. | researchgate.net |

| B | Halogen | In combination with A-ring methoxy groups, increases AChE inhibition. | nih.gov |

| Both | Hydroxy & Methoxy | Important for chemoprotective and anti-inflammatory activities. | mdpi.com |

| Both | Hydroxy | Key for enhancing antioxidant activity. | nih.gov |

Positional Effects of Functional Groups on Biological Efficacy

The specific location of functional groups on the chalcone backbone has a profound impact on their biological effectiveness. For instance, a free hydroxyl group at the C3' position of ring A has been identified as a crucial structural requirement for the DPPH radical scavenging properties of chalcones. mdpi.com

The relative arrangement of hydroxyl and methoxyl groups is a determining factor for antioxidant potential, often outweighing the total count of hydroxyl groups. mdpi.com This highlights the importance of intramolecular interactions and electronic effects governed by substituent placement.

Furthermore, the position of other functional groups, such as the nitro group, has been shown to be critical for specific biological actions. For example, nitro-substituted chalcones exhibit position-dependent anti-inflammatory and vasorelaxant effects. The highest anti-inflammatory activity is observed when the nitro group is at the ortho position of either ring A or B, while the most potent vasorelaxant activity is seen with the nitro group in the para position of ring B. mdpi.com

| Functional Group | Position | Biological Efficacy | Reference |

| Hydroxyl | C3' on Ring A | Essential for DPPH scavenging activity. | mdpi.com |

| Nitro | Ortho on Ring A or B | Enhanced anti-inflammatory activity. | mdpi.com |

| Nitro | Para on Ring B | Potent vasorelaxant activity. | mdpi.com |

Elucidating Key Structural Features for Specific Bioactivities

Specific biological activities of 2'-hydroxychalcone (B22705) analogues are linked to distinct structural motifs.

Antioxidant Activity: The key structural requirements for significant antioxidant activity, particularly for DPPH radical scavenging, include an α,β-unsaturated double bond, a catechol (dihydroxy) moiety in the B ring, and a free hydroxyl group at the C3′ position on the A ring. mdpi.com

Anti-inflammatory Activity: Strong anti-inflammatory properties, such as the inhibition of nitric oxide production, are often associated with the presence of electron-donating hydroxyl and methoxy groups on both the A and B rings. mdpi.com For the inhibition of NF-κB, a key mediator of inflammation, the structural complexity of the chalcone is not a prerequisite, and simple chalcones can exhibit potent inhibitory activity. nih.govacs.org

Anticancer Activity: The structure-activity relationship for anticancer effects appears to be cell-line specific. For instance, the absence of methoxy substituents on the B ring has been identified as a major structural pattern for inducing apoptosis in HepG2 cells. researchgate.net The cytotoxic effects of some chalcones against lung cancer cells have been shown to correlate moderately with their NF-κB inhibitory activities, suggesting this pathway is a potential mechanism of action. nih.govacs.org

Acetylcholinesterase (AChE) Inhibition: For AChE inhibition, a promising strategy for managing Alzheimer's disease, higher activities are generally observed for 2'-hydroxychalcones bearing methoxy substituents in the A ring and halogen substituents in the B ring. nih.gov

| Bioactivity | Key Structural Features | Reference |

| Antioxidant | α,β-unsaturated double bond, catechol on B ring, 3'-OH on A ring | mdpi.com |

| Anti-inflammatory | Electron-donating groups (OH, OCH₃) on both rings | mdpi.com |

| Anticancer (HepG2) | Absence of methoxy groups on B ring | researchgate.net |

| AChE Inhibition | Methoxy groups on A ring, halogen on B ring | nih.gov |

Conformational Factors and its Correlation with Biological Outcomes

The three-dimensional structure and conformational flexibility of chalcone molecules are of considerable importance in understanding their chemical and biological activity, as these actions typically occur in a liquid medium. researchgate.net The conformational equilibrium of these flexible bioactive molecules can significantly influence their interaction with biological targets. researchgate.net

For 2'-Hydroxy-3,4,5-trimethoxychalcone, conformational analysis is a key tool to rationalize its biological properties. researchgate.net Molecular modeling studies have been employed to investigate the binding interactions of chalcone analogues with their target enzymes. For example, docking studies with AChE suggest that active 2'-hydroxychalcones can interact with residues in both the peripheral anionic site (PAS) and the gorge region of the enzyme. nih.govtandfonline.com The conformation adopted by the chalcone within the binding site is crucial for establishing these interactions and, consequently, for its inhibitory potency. The development of potent antitumor compounds has also been guided by SAR studies, which implicitly include conformational considerations to optimize binding with therapeutic targets. acs.org

Computational and Theoretical Studies on 2 Hydroxy 3,4,5 Trimethoxychalcone

Molecular Docking Investigations of Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interactions between small molecules, like 2'-Hydroxy-3,4,5-trimethoxychalcone, and biological macromolecules such as proteins.

Binding to Inflammatory Pathway Targets (e.g., COX-2)

While direct molecular docking studies of this compound with cyclooxygenase-2 (COX-2) are not extensively detailed in the available literature, research on structurally similar chalcones and other trimethoxyphenyl compounds provides valuable insights into its potential binding modes. researchgate.netresearchgate.netnih.gov COX-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins (B1171923). uece.br The active site of COX-2 possesses a side pocket that can accommodate bulky substituents, a feature that selective COX-2 inhibitors often exploit. spectrabase.com

Docking studies of other chalcone (B49325) derivatives with COX-2 have revealed that the α,β-unsaturated ketone linker and the two aromatic rings play crucial roles in binding. researchgate.net For this compound, it is hypothesized that the 2'-hydroxy group on the A-ring could form a key hydrogen bond with amino acid residues in the active site, such as Ser530 or Tyr385. The trimethoxy-substituted B-ring could fit into the hydrophobic pocket of the enzyme, with the methoxy (B1213986) groups forming additional interactions. The binding affinity is influenced by electronic effects of the substituents on the chalcone scaffold. researchgate.net For instance, studies on 2-(trimethoxyphenyl)-thiazoles have shown that the trimethoxyphenyl moiety can establish important interactions within the COX-2 active site. researchgate.netnih.gov

Interactive Table: Potential Interacting Residues in COX-2 Active Site for Chalcone Derivatives.

| Interacting Residue | Type of Interaction | Reference |

| Arg120 | Hydrogen Bond | nih.govspectrabase.com |

| Tyr355 | Hydrogen Bond, π-π Stacking | nih.govspectrabase.com |

| Val523 | Hydrophobic | spectrabase.com |

| Ser530 | Hydrogen Bond | nih.gov |

| Met522 | Hydrophobic | nih.gov |

| Trp387 | Hydrogen Bond | nih.gov |

| Leu352 | Hydrophobic | nih.gov |

| Phe518 | Hydrophobic | nih.gov |

| Gly526 | Hydrophobic | nih.gov |

| Ala527 | Hydrophobic | nih.gov |

It is important to note that while these studies on related compounds are informative, specific molecular docking and experimental validation are required to confirm the precise binding mode and affinity of this compound for COX-2.

Interactions with Other Biological Macromolecules

Computational studies have explored the interaction of this compound and its analogs with various other biological macromolecules, suggesting a broad spectrum of potential biological activities. One study noted that 2'-hydroxychalcones, including the title compound, demonstrated in vitro inhibitory effects on the production of prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-induced RAW 264.7 cells. semanticscholar.org

Furthermore, molecular docking simulations of a heterocyclic chalcone derivative, (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl) prop-2-en-1-one, which shares a similar A-ring, were performed with COX-1, COX-2, and the TRPA1 channel. uece.br The results indicated a higher affinity for the COX-1 enzyme and interactions with the TRPA1 channel, suggesting that these could be additional targets for this class of compounds. uece.br Other research on chalcone derivatives has identified interactions with targets such as the protein kinase Akt and the epidermal growth factor receptor (EGFR), which are involved in cell signaling pathways crucial in cancer. nih.gov For instance, the chalcone butein (B1668091) has been shown to dock into the ATP-binding pocket of EGFR. nih.gov These findings highlight the promiscuous nature of the chalcone scaffold and suggest that this compound may interact with multiple protein targets, contributing to its diverse pharmacological profile.

Quantum Chemical Calculations

Quantum chemical calculations are theoretical methods used to compute the electronic structure and properties of molecules. These calculations provide fundamental information about molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure

Density Functional Theory (DFT) has been employed to investigate the electronic structure and conformational properties of this compound. semanticscholar.orgresearchgate.net A study by Costa et al. utilized the GIAO-mPW1PW91/6-31G(d)//mPW1PW91/6-31G(d) level of theory to perform a detailed conformational analysis. semanticscholar.org The calculations revealed that the stability of the different conformers is primarily determined by two factors: an intramolecular hydrogen bond between the 2'-hydroxyl group and the carbonyl oxygen, and the steric effects of the methoxy groups on the B-ring. semanticscholar.org The study identified 28 significant conformations within a 10 kcal/mol energy window, with the three most stable conformers being elucidated. semanticscholar.orgresearchgate.net These theoretical calculations are crucial for understanding the molecule's preferred shapes, which in turn influences its biological activity.

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction and Validation

Quantum chemical calculations have proven to be a powerful tool for predicting and validating Nuclear Magnetic Resonance (NMR) chemical shifts. semanticscholar.orgresearchgate.net For this compound, the Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, was used to predict the ¹³C NMR chemical shifts. semanticscholar.orgresearchgate.netresearchgate.net Two different approaches were tested: one considering a weighted average of the chemical shifts of all significant conformers, and another using only the chemical shifts of the lowest energy conformer. semanticscholar.orgresearchgate.net Both methods were able to reproduce the experimental chemical shifts with good accuracy, although the second approach yielded slightly better results. researchgate.net The correlation between the experimental and theoretical values showed a high degree of agreement, validating the computational methodology. researchgate.net This synergy between theoretical prediction and experimental data is invaluable for the structural elucidation of complex organic molecules.

Interactive Table: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for the Lowest Energy Conformer of this compound.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |

| C-1' | 114.7 | 118.0 |

| C-2' | 163.7 | 164.0 |

| C-3' | 119.5 | 120.3 |

| C-4' | 134.1 | 133.5 |

| C-5' | 118.0 | 118.1 |

| C-6' | 130.9 | 130.4 |

| C=O | 193.8 | 193.1 |

| Cα | 127.8 | 128.5 |

| Cβ | 145.5 | 144.2 |

| C-1 | 130.4 | 131.2 |

| C-2 | 106.8 | 107.5 |

| C-3 | 153.9 | 153.2 |

| C-4 | 142.6 | 141.9 |

| C-5 | 153.9 | 153.2 |

| C-6 | 106.8 | 107.5 |

| 3-OCH₃ | 61.1 | 60.5 |

| 4-OCH₃ | 56.5 | 56.0 |

| 5-OCH₃ | 61.1 | 60.5 |

Data adapted from Costa et al. (2017). semanticscholar.org

Molecular Dynamics Simulations for Conformational Stability and Binding Affinity

In the context of protein-ligand interactions, MD simulations can be used to assess the stability of a docked complex and to calculate binding free energies. A study on N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives, which contain the same trimethoxybenzoyl moiety, utilized MD simulations to prove the stable nature of the ligand-acetylcholinesterase complex. nih.gov The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) values obtained from such simulations provide insights into the stability and flexibility of the ligand within the binding pocket. nih.gov Applying this methodology to this compound docked into its potential biological targets, such as COX-2, would be a logical next step to further elucidate its mechanism of action and to refine the understanding of its binding affinity and conformational stability within a dynamic biological environment.

In Silico Mechanistic Probing and Interaction Analysis

Computational and theoretical studies, particularly in silico mechanistic probing and interaction analysis, serve as powerful tools to elucidate the potential molecular targets and binding modes of bioactive compounds. For this compound and its close analogues, these methods have provided significant insights into their structure-activity relationships and mechanisms of action at a molecular level.

Theoretical investigations using Density Functional Theory (DFT) have been employed to understand the structural and electronic properties of these chalcones. For the specific molecule this compound, conformational analysis and ¹³C nuclear magnetic resonance (NMR) chemical shift calculations have been performed using the GIAO-mPW1PW91/6-31G(d) level of theory, which helps in confirming the molecular structure. researchgate.net

While detailed interaction analyses on this compound are not extensively documented, studies on its close structural analogues offer valuable information on its potential biological interactions. Molecular docking simulations are a key component of this analysis, predicting how a ligand might bind to the active site of a protein and estimating the strength of this interaction, often expressed as binding energy.

One such study focused on a closely related chalcone, (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one. This research utilized DFT methods with the B3LYP/6-311++G(d,p) level of theory to analyze the molecule's electronic and reactivity properties. Subsequent molecular docking simulations were performed to investigate its potential as an inhibitor of the MepA efflux pump in Staphylococcus aureus, a mechanism associated with antibiotic resistance. The results indicated that the chalcone docks in a manner similar to known antibiotics, suggesting it could act as an inhibitor of this pump. researchgate.net

In another investigation, the synthetic chalcone derivative 2-hydroxy-3',5,5'-trimethoxychalcone (referred to as DK-139) was studied for its interaction with the protein kinase Akt (also known as Protein Kinase B). Molecular docking simulations were conducted to explore its binding within the ATP-binding pocket of Akt1 (PDB entry: 1O6K). The analysis, performed using Sybyl 7.3, revealed that the compound engages in several hydrophobic interactions with key residues in the binding site. nih.gov This suggests a potential mechanism for inhibiting the Akt signaling pathway, which is crucial in cell survival and proliferation. The study identified specific amino acid residues that form these hydrophobic interactions with the chalcone derivative. nih.gov

These computational approaches allow for the prediction and visualization of molecular interactions, guiding further experimental studies and the rational design of more potent derivatives.

Interactive Data Tables

Below are data tables summarizing the findings from in silico studies on analogues of this compound.

Table 1: Summary of Molecular Docking Studies on Analogues

| Compound | Protein Target | Software/Method | Key Finding | Reference |

| (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | MepA efflux pump (S. aureus) | DFT (B3LYP/6-311++G(d,p)), Molecular Docking | Docks in a similar manner to antibiotics, suggesting potential for efflux pump inhibition. | researchgate.net |

| 2-hydroxy-3',5,5'-trimethoxychalcone (DK-139) | Akt1 (PDB: 1O6K) | Sybyl 7.3, LigPlot | Binds to the ATP-binding pocket via hydrophobic interactions. | nih.gov |

Table 2: Detailed Interaction Analysis for 2-hydroxy-3',5,5'-trimethoxychalcone (DK-139) with Akt1

| Interacting Amino Acid Residue | Interaction Type | Reference |

| Leu156 | Hydrophobic | nih.gov |

| Gly157 | Hydrophobic | nih.gov |

| Val164 | Hydrophobic | nih.gov |

| Ala177 | Hydrophobic | nih.gov |

| Met227 | Hydrophobic | nih.gov |

| Thr291 | Hydrophobic | nih.gov |

| Met281 | Hydrophobic | nih.gov |

| Ala230 | Hydrophobic | nih.gov |

| Phe293 | Hydrophobic | nih.gov |

| Tyr229 | Hydrophobic | nih.gov |

| Val279 | Hydrophobic | nih.gov |

| Asp292 | Hydrophobic | nih.gov |

Compound Index

Future Research Directions for 2 Hydroxy 3,4,5 Trimethoxychalcone

Exploration of Novel Therapeutic Applications in Preclinical Models

While initial studies have highlighted the anticancer potential of 2'-Hydroxy-3,4,5-trimethoxychalcone and its analogues, future research should broaden the scope of therapeutic applications investigated in preclinical models. nih.gov Given the known anti-inflammatory properties of the chalcone (B49325) scaffold, exploring its efficacy in models of chronic inflammatory diseases, such as arthritis and inflammatory bowel disease, is a logical next step. nih.gov For instance, a derivative, 5′-chloro-2′-hydroxy-4′6′-dimethyl-3,4,5-trimethoxychalcone, has already shown potent anti-inflammatory activity. nih.gov

Furthermore, the neuroprotective potential of this chalcone warrants investigation in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Preclinical studies have indicated that chalcones can possess neuroprotective effects. nih.gov In vivo studies will be critical to validate these new therapeutic avenues and to understand the compound's behavior in a whole-organism context. A study on 4-Fluoro-3',4',5'-trimethoxychalcone, a related compound, has already shown increased survival time in an in vivo metastasis model in mice, underscoring the importance of such whole-animal studies. nih.gov

Advanced Mechanistic Elucidation and Pathway Mapping

A deeper understanding of the molecular mechanisms by which this compound exerts its biological effects is paramount for its development as a therapeutic agent. While some mechanisms have been proposed, such as the inhibition of tubulin polymerization and the suppression of nuclear factor kappa B (NF-κB) activation, a more detailed map of its signaling pathways is required. nih.govacs.orgnih.gov

Future research should employ advanced techniques like proteomics and transcriptomics to identify the full spectrum of molecular targets. For example, a related synthetic chalcone derivative, 2-hydroxy-3',5,5'-trimethoxychalcone (DK-139), has been shown to induce apoptosis in lung cancer cells through the endoplasmic reticulum (ER) stress-activated unfolded protein response (UPR) pathway. nih.gov This was determined by observing increased expression of ER stress sensors like p-PERK, GRP78/BiP, and IRE1α. nih.gov Investigating whether this compound operates through similar or distinct pathways will be crucial. Docking studies have suggested that the 3,4,5-trimethoxyphenyl ring is a key feature for interaction with tubulin, similar to colchicine. nih.gov Further computational and experimental studies can clarify these interactions and identify other potential binding partners.

Table 1: Investigated Molecular Mechanisms of Related Trimethoxychalcones

| Compound/Analogue | Cell Line | Observed Mechanism | Key Molecular Targets |

| 2-hydroxy-3',5,5'-trimethoxychalcone (DK-139) nih.gov | A549 lung cancer | ER stress-mediated apoptosis | p-PERK, GRP78/BiP, IRE1α, CHOP, Bim |

| 3,4,5-trimethoxychalcones nih.gov | L-1210 leukemia | Mitotic arrest, inhibition of cell migration | Tubulin (colchicine site) |

| 3-Hydroxy-4,3′,4′,5′-tetramethoxychalcone nih.gov | Lung cancer | NF-κB inhibition, cytotoxicity | NF-κB pathway |

| 2',4'-dihydroxy-3,4,5-trimethoxychalcone nih.gov | MCF-7 breast cancer | Mitotic catastrophe | Aberrant spindles, checkpoint proteins |

Development of Structure-Guided Design Principles for Analogues

The chalcone scaffold is highly amenable to chemical modification, offering a rich platform for the synthesis of analogues with improved potency and selectivity. researchgate.net Structure-activity relationship (SAR) studies are essential to guide this process. acs.orgnih.gov By systematically modifying the hydroxyl and methoxy (B1213986) groups on both aromatic rings of this compound, researchers can delineate the structural features critical for its biological activity. researchgate.net

For instance, studies on related chalcones have shown that the 3,4,5-trimethoxy substitution pattern is important for both cytotoxicity and the inhibition of tubulin assembly. nih.govmdpi.com The synthesis and evaluation of a broad series of analogues will help establish robust SAR principles. mdpi.com This knowledge can then be used to design new compounds with enhanced therapeutic profiles, such as increased target affinity or improved pharmacokinetic properties. The synthesis of chalcone-hybrid molecules, combining the chalcone scaffold with other bioactive moieties, also represents a promising avenue for creating novel therapeutic agents. nih.gov

Synergistic Effects with Other Bioactive Compounds

Investigating the potential for synergistic interactions between this compound and existing therapeutic agents could lead to more effective combination therapies. This approach is particularly relevant in cancer treatment, where combination regimens are the standard of care. semanticscholar.org Preclinical studies should evaluate the effects of co-administering this chalcone with conventional chemotherapeutic drugs or other natural compounds. semanticscholar.org

The goal is to identify combinations that result in enhanced efficacy, reduced toxicity, or the ability to overcome drug resistance. For example, studies on other chalcones have demonstrated synergistic anti-cancer effects when combined with drugs like doxorubicin. semanticscholar.org Mechanistic studies of these synergistic interactions will be crucial to understand how the compounds work together at a molecular level, for instance, by targeting different but complementary pathways.

Translation of Preclinical Findings to Advanced Research Stages

The ultimate goal of this research is to translate the promising preclinical findings of this compound into advanced stages of research and, eventually, clinical use. This will require a concerted effort to address key challenges in drug development. A critical area of focus will be the compound's pharmacokinetics and bioavailability. researchgate.net

Developing novel drug delivery systems, such as nanoparticle formulations, could help to improve its solubility and in vivo stability, thereby enhancing its therapeutic potential. As research progresses, a comprehensive evaluation of the compound's metabolic fate and potential for off-target effects will be necessary. Bridging the gap between promising laboratory results and clinical application will be the final and most challenging step in realizing the therapeutic potential of this compound.

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed to produce 2'-hydroxy-3,4,5-trimethoxychalcone, and how can purity be validated?

- Answer: The compound is typically synthesized via Claisen-Schmidt condensation between appropriately substituted acetophenones and benzaldehydes under alkaline conditions. For example, 3,4,5-trimethoxyphenol derivatives are acetylated and condensed with hydroxy-substituted benzaldehydes . Purity is validated using HPLC (>95% purity), NMR (1H/13C for structural confirmation), and mass spectrometry (HR/MS for molecular ion verification) .

Q. Which in vitro assays are recommended for preliminary screening of anti-inflammatory activity?

- Answer: LPS-stimulated BV-2 microglial cells are widely used to assess nitric oxide (NO) inhibition via Griess assay. IC50 values (e.g., 2.26 µM for this compound) should be calculated using dose-response curves (5+ concentrations) . Cytotoxicity must be ruled out via parallel WST-1 or MTT assays to confirm non-toxic activity at tested doses .

Q. How can researchers differentiate the bioactivity of this compound from structurally similar chalcones?

- Answer: Perform comparative SAR studies by varying substituents (e.g., methoxy vs. hydroxy groups) on the A- and B-rings. Electron-donating groups (e.g., 2'-OH and 3,4,5-OCH3) enhance anti-inflammatory activity, while electron-withdrawing groups reduce potency. Use clonogenic assays for anticancer activity comparisons (e.g., HCT116 colon cancer cells) .

Advanced Research Questions

Q. What mechanistic pathways underlie the anti-inflammatory effects of this compound in microglial cells?

- Answer: The compound inhibits NF-κB activation by suppressing IκBα phosphorylation and IRAK4 signaling, reducing pro-inflammatory cytokines (IL-1α, IL-6, IL-10) and iNOS expression. Confirm via western blotting (p-IκBα, iNOS) and cytokine ELISAs . For NLRP3 inflammasome inhibition, assess caspase-1 activation and ASC oligomerization in H. pylori-infected THP-1 cells .

Q. What experimental models are suitable for evaluating its pro-apoptotic effects in cancer research?

- Answer: Use long-term clonogenic assays in HCT116 or HeLa cells to measure colony formation suppression. Apoptosis is caspase-9-mediated, detectable via flow cytometry (Annexin V/PI staining) and western blotting (cleaved PARP, BAX/BCL-2 ratio). Mitochondrial involvement can be validated via cytochrome c release assays . Advanced models include 3D holotomography to visualize cytoplasmic lipid accumulation and mitochondrial fission in live cells .

Q. How do solvent polarity and substituent positioning influence the compound’s spectroscopic properties?

- Answer: UV/Vis spectra (e.g., λmax 235–365 nm in methanol) are solvent-dependent due to π→π* transitions. Methoxy groups at 3,4,5 positions enhance conjugation, while 2'-hydroxy forms intramolecular hydrogen bonds, stabilizing the excited state. Computational methods (TD-DFT) can predict solvatochromic shifts and nonlinear optical properties .

Q. What challenges arise in translating in vitro findings to in vivo models, and how can they be addressed?

- Answer: Poor solubility and bioavailability are major hurdles. Solutions include formulating polymeric micelles (e.g., PEG-PLA nanoparticles) to enhance delivery. In xenograft models (e.g., breast cancer), track tumor volume reduction and toxicity via histopathology. Validate target engagement using qPCR (e.g., BAX/BCL-2 mRNA) and immunohistochemistry (Ki-67 for proliferation) .

Methodological Considerations for Data Contradictions

Q. How should researchers reconcile discrepancies in IC50 values across studies?

- Answer: Standardize assay conditions (cell line passage number, LPS concentration, incubation time). For example, NO inhibition IC50 in BV-2 cells ranges from 1.10–2.26 µM depending on LPS exposure duration (6–24 h). Cross-validate with secondary assays (e.g., iNOS protein quantification) .

Q. Why might the same compound show divergent effects in different cancer cell lines?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。